molecular formula C16H24O4S4 B14383375 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone CAS No. 89863-28-5

1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone

Cat. No.: B14383375
CAS No.: 89863-28-5
M. Wt: 408.6 g/mol
InChI Key: IJAZDBZAKVMPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is a macrocyclic compound with the molecular formula C16H24O4S4 It is characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone typically involves the cyclization of linear precursors containing thiol and carbonyl functional groups. One common method involves the reaction of a dithiol with a diacid chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thioethers and disulfides.

Scientific Research Applications

1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone involves its interaction with molecular targets through its thiol and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, resulting in the modulation of their activity. The compound’s ability to form stable complexes with transition metals also plays a role in its mechanism of action, particularly in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,5,11,15-Tetraazacycloicosane-6,10,16,20-tetrone: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.

    1,5,11,15-Tetraoxacycloicosane-6,10,16,20-tetrone: Contains oxygen atoms instead of sulfur.

Uniqueness

1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and properties compared to its oxygen and nitrogen analogs. The sulfur atoms enhance the compound’s ability to form stable complexes with metals and participate in redox reactions, making it valuable in various applications.

Properties

CAS No.

89863-28-5

Molecular Formula

C16H24O4S4

Molecular Weight

408.6 g/mol

IUPAC Name

1,5,11,15-tetrathiacycloicosane-6,10,16,20-tetrone

InChI

InChI=1S/C16H24O4S4/c17-13-5-1-6-14(18)22-10-4-12-24-16(20)8-2-7-15(19)23-11-3-9-21-13/h1-12H2

InChI Key

IJAZDBZAKVMPNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)SCCCSC(=O)CCCC(=O)SCCCSC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.